molecular formula C20H16F2N2O3 B2891757 N-(3,4-difluorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-79-8

N-(3,4-difluorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2891757
CAS No.: 852365-79-8
M. Wt: 370.356
InChI Key: CMUBQRQJVRCHJM-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carboxamide derivative featuring a 3,4-difluorophenyl substituent and a 3-methylbenzyloxy group at the 1-position of the dihydropyridine ring.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3/c1-13-4-2-5-14(10-13)12-27-24-9-3-6-16(20(24)26)19(25)23-15-7-8-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUBQRQJVRCHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H18F2N2O3C_{19}H_{18}F_2N_2O_3 and is characterized by a dihydropyridine core with various substituents that influence its biological properties. The presence of the difluorophenyl group and the methoxybenzyl ether enhances its lipophilicity and may improve its ability to penetrate biological membranes.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymes : It has been suggested that compounds with similar structures can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9 .
  • Antiproliferative Effects : Studies have demonstrated that derivatives of dihydropyridines exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Activity IC50 Value Cell Line Reference
Inhibition of CDK20.36 µMVarious Cancer Lines
Inhibition of CDK91.8 µMVarious Cancer Lines
Antiproliferative Activity-HeLa, HCT116
Enzyme Inhibition (General)--

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of related dihydropyridine compounds, researchers found that specific modifications to the structure significantly enhanced activity against cancer cell lines. The introduction of electron-withdrawing groups like fluorine was correlated with increased potency .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of heterocyclic compounds similar to this compound. It was observed that these compounds could effectively inhibit plasma kallikrein, suggesting potential applications in treating conditions related to excessive inflammation or coagulation disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Key Modifications Reported Properties
Target Compound 1,2-Dihydropyridine-3-carboxamide - 3,4-Difluorophenyl
- 3-Methylbenzyloxy
Unique substitution at 1-position Hypothesized enhanced lipophilicity and metabolic stability
Compound 31 [1] 1,2,3,4-Tetrahydropyrimidine - 3,4-Difluorophenyl
- Piperidinylpropylcarbamoyl
- Methoxymethyl
Extended piperidine-linked carbamoyl chain Improved solubility via tert-butyl ester; MS m/z 752.4 [1]
Compound 33 [1] 1,2,3,4-Tetrahydropyrimidine - Silyl-protected hydroxyethyl ester
- Piperidinylpropylcarbamoyl
Bulky t-butyldiphenylsilyl group Increased steric hindrance; MS m/z 1036.5 [1]
Compound 17 [2] 1,2,3,4-Tetrahydropyrimidine - 3,4-Difluorophenyl
- Methoxymethyl
tert-Butyl ester at 5-position Simplified ester group; synthesized via Biginelli-like reaction [2]
Compound 29 [3] 1,2,3,4-Tetrahydropyrimidine - 4-Methoxybenzyl ester
- Piperidinylpropylcarbamoyl
Methoxybenzyl protective group Enhanced aromatic stacking potential; no biological data reported [3]

Structural Analysis

  • Core Heterocycle : The target compound features a 1,2-dihydropyridine core, whereas analogs in the evidence (e.g., Compounds 17, 31) are based on 1,2,3,4-tetrahydropyrimidines . The dihydropyridine scaffold may confer distinct electronic properties due to partial unsaturation [2].
  • Substituent Effects :
    • The 3-methylbenzyloxy group in the target compound likely increases lipophilicity compared to the methoxymethyl or silyl ethers in Compounds 17 and 33 [2].
    • The absence of a piperidine-carbamoyl chain (as in Compounds 31 and 29) may reduce target engagement with enzymes or receptors requiring extended binding pockets.

Pharmacological Implications (Hypothetical)

  • Metabolic Stability : The 3,4-difluorophenyl group (common across all compounds) may resist oxidative metabolism, while the 3-methylbenzyloxy group could slow esterase-mediated degradation compared to methoxymethyl analogs [2].
  • Target Selectivity : The lack of a piperidinylcarbamoyl chain in the target compound might reduce off-target effects observed in piperidine-containing analogs (e.g., Compound 31) [1].

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